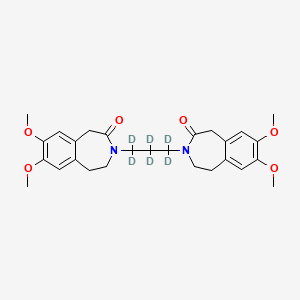
Ivabradine impurity 7-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ivabradine impurity 7-d6 is a deuterium-labeled version of Ivabradine impurity 7. Deuterium is a stable isotope of hydrogen, and its incorporation into drug molecules can significantly affect the pharmacokinetic and metabolic profiles of these drugs . This compound is primarily used in scientific research as a tracer for quantitation during the drug development process .
Métodos De Preparación
The preparation of Ivabradine impurity 7-d6 involves the incorporation of deuterium into Ivabradine impurity 7. This process typically requires the use of deuterated reagents and solvents. The synthetic route involves the selective replacement of hydrogen atoms with deuterium atoms under controlled reaction conditions. The reaction conditions are mild, and the process is designed to yield high-purity this compound .
Análisis De Reacciones Químicas
Ivabradine impurity 7-d6 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield alcohols .
Aplicaciones Científicas De Investigación
Ivabradine impurity 7-d6 has several scientific research applications. In chemistry, it is used as a stable isotope-labeled compound for studying reaction mechanisms and pathways. In biology, it serves as a tracer for metabolic studies, helping researchers understand the metabolic fate of drugs. In medicine, it is used in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion of drugs. In the pharmaceutical industry, it is employed in the development and validation of analytical methods for drug quantitation .
Mecanismo De Acción
The mechanism of action of Ivabradine impurity 7-d6 is similar to that of Ivabradine. Ivabradine selectively inhibits the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, also known as “funny channels” (If channels), in the sinoatrial node of the heart. This inhibition reduces the heart rate by slowing the diastolic depolarization phase, thereby allowing more blood to flow to the myocardium. The molecular targets involved in this process are the HCN channels, which play a crucial role in regulating the heart rate .
Comparación Con Compuestos Similares
Ivabradine impurity 7-d6 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
- Ivabradine impurity 7: The non-deuterated version of this compound.
- 7-Demethyl Ivabradine: A derivative of Ivabradine with a demethylated structure.
- 8-Demethyl Ivabradine: Another derivative with a different demethylation pattern.
- Acetyl Ivabradine: An acetylated form of Ivabradine.
- Dehydro Ivabradine: A dehydrogenated version of Ivabradine .
These compounds share structural similarities with this compound but differ in their specific modifications, which can affect their pharmacokinetic and pharmacodynamic properties.
Propiedades
Fórmula molecular |
C27H34N2O6 |
|---|---|
Peso molecular |
488.6 g/mol |
Nombre IUPAC |
3-[1,1,2,2,3,3-hexadeuterio-3-(7,8-dimethoxy-4-oxo-2,5-dihydro-1H-3-benzazepin-3-yl)propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one |
InChI |
InChI=1S/C27H34N2O6/c1-32-22-12-18-6-10-28(26(30)16-20(18)14-24(22)34-3)8-5-9-29-11-7-19-13-23(33-2)25(35-4)15-21(19)17-27(29)31/h12-15H,5-11,16-17H2,1-4H3/i5D2,8D2,9D2 |
Clave InChI |
BOMTZDFJQBFTCB-QNCBENPESA-N |
SMILES isomérico |
[2H]C([2H])(C([2H])([2H])N1CCC2=CC(=C(C=C2CC1=O)OC)OC)C([2H])([2H])N3CCC4=CC(=C(C=C4CC3=O)OC)OC |
SMILES canónico |
COC1=C(C=C2CC(=O)N(CCC2=C1)CCCN3CCC4=CC(=C(C=C4CC3=O)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


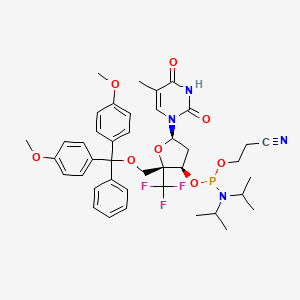
![1,4-Bis[2-(2-aminoethylamino)ethylamino]-5,8-dihydroxyanthracene-9,10-dione](/img/structure/B12414118.png)
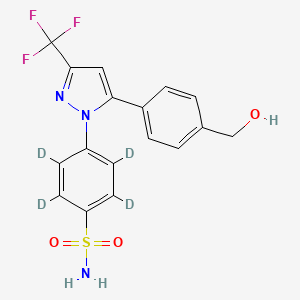

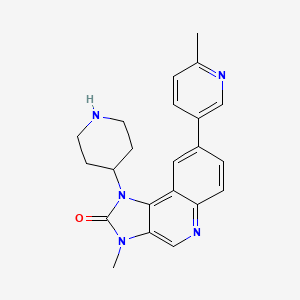
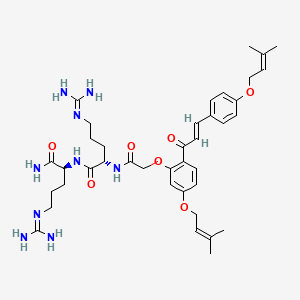
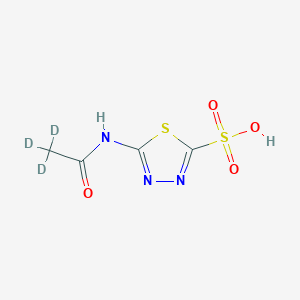
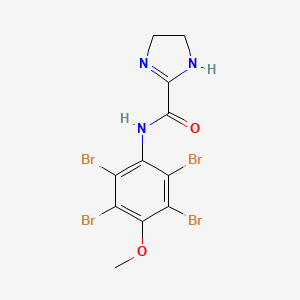

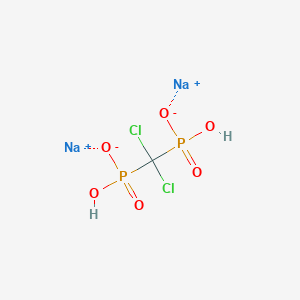

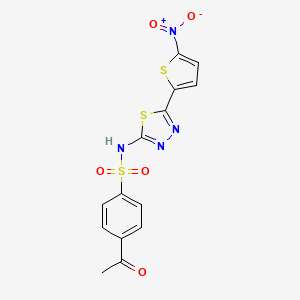

![2-[2,3-dichloro-4-(3,3,4,4,4-pentadeuterio-2-methylidenebutanoyl)phenoxy]acetic acid](/img/structure/B12414189.png)
